molecular formula C20H20FN5O4 B2993067 N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775346-76-3

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Numéro de catalogue: B2993067
Numéro CAS: 1775346-76-3
Poids moléculaire: 413.409
Clé InChI: BBLMHROBRSYPEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide features a pyrimidoazepine core fused with a 1,2,4-oxadiazole ring and a 3-fluorophenyl acetamide side chain.

Propriétés

IUPAC Name

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-12-22-18(24-30-12)17-15-8-3-2-4-9-25(15)20(29)26(19(17)28)11-16(27)23-14-7-5-6-13(21)10-14/h5-7,10H,2-4,8-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMHROBRSYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C20H20FN5O4C_{20}H_{20}FN_5O_4 with a molecular weight of approximately 397.4 g/mol. The structure includes a fluorophenyl moiety and an oxadiazole ring, which are known to contribute to biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer progression. Specifically, it affects the EGFR (Epidermal Growth Factor Receptor) and Src kinases. In vitro studies revealed IC50 values indicating potent inhibition against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound APC-30.67EGFR Inhibition
Compound BHCT-1160.80Src Inhibition
Compound CACHN0.87IL-6 Inhibition

Case Studies

A series of case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in cancer treatment:

  • Study on MDA-MB-435 : A derivative similar to N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... showed a growth inhibition percentage (GP) of 6.82% in MDA-MB-435 melanoma cells .
  • Axl Kinase Inhibition : Another study highlighted that compounds with similar structures demonstrated excellent Axl kinase inhibitory activity with IC50 values as low as 0.010 µM against multiple cancer cell lines including A549 and MCF-7 .

Other Biological Activities

Apart from anticancer properties, compounds containing oxadiazole moieties have also been investigated for their antimicrobial activities. For example:

  • Antimicrobial Studies : Research has shown that oxadiazole derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens .

Comparaison Avec Des Composés Similaires

Pyrimidoazepine vs. Pyridopyrimidine Derivatives

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 1775503-29-1) shares the oxadiazole moiety but replaces the hexahydropyrimidoazepine core with a pyridopyrimidine system . Key differences include:

  • Substituent Effects : The 2-(trifluoromethyl)phenyl group in the analog versus the 3-fluorophenyl in the target compound could influence lipophilicity (LogP) and metabolic stability due to increased electronegativity and steric bulk .

Table 1: Structural Comparison of Core and Substituents

Compound Core Structure Aromatic Substituent Key Functional Groups
Target Compound Pyrimidoazepine (saturated) 3-fluorophenyl 1,2,4-oxadiazole, acetamide
CAS 1775503-29-1 Pyridopyrimidine (aromatic) 2-(trifluoromethyl)phenyl 1,2,4-oxadiazole, acetamide

Oxadiazole-Containing Analogs

Compound 60 (from ) incorporates a benzo[b]oxazolo[3,4-d][1,4]oxazine core linked to a pyridine-oxadiazole group. While both compounds share the 5-methyl-1,2,4-oxadiazole moiety, differences include:

  • Bioactivity Implications : The benzooxazole core in Compound 60 may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the pyrimidoazepine core in the target compound could favor hydrogen bonding via its amide groups.

Triazolo- and Imidazole-Based Acetamides

The compound N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () features a triazolo-pyrimidine core. Key comparisons:

  • Hydrogen Bonding: The 4-fluorophenylamino group in the analog may enhance target selectivity through hydrogen bonding, contrasting with the 3-fluorophenyl group in the target compound, which prioritizes steric interactions .
  • Metabolic Stability: Methyl groups on the phenyl ring (e.g., 2,5-dimethylphenyl) in analogs like this could reduce oxidative metabolism compared to mono-fluorinated derivatives .

Hydroxyacetamide Derivatives

Compounds from (e.g., FP1-12 ) feature hydroxyacetamide backbones with triazole/imidazole rings. These analogs highlight:

  • Antiproliferative Activity : While bioactivity data for the target compound is unspecified, hydroxyacetamide derivatives often exhibit antiproliferative effects via histone deacetylase (HDAC) inhibition. Structural similarities suggest the target compound may share this mechanism .
  • Synthetic Routes : Both classes employ acetamide linkers, but the target compound’s pyrimidoazepine core requires more complex cyclization steps compared to triazole-based analogs .

Computational and Analytical Comparisons

Similarity Indexing and Molecular Networking

Using methods from , similarity indexing (Tanimoto coefficient) could quantify structural overlap between the target compound and analogs. For example:

  • Aglaithioduline vs. SAHA : A 70% similarity index correlated with shared HDAC inhibitory activity . Applying this to the target compound might predict kinase or epigenetic targets.
  • MS/MS Molecular Networking : As in , clustering via fragmentation patterns could group the target compound with oxadiazole-containing analogs, aiding dereplication and bioactivity prediction .

Table 2: Predicted Similarity Indices

Compound Pair Tanimoto Coefficient (Predicted) Shared Features
Target vs. CAS 1775503-29-1 ~65% Oxadiazole, acetamide, fluorinated aryl
Target vs. Compound 60 ~50% Oxadiazole, heterocyclic core

NMR and Chemical Shift Analysis

As in , NMR analysis of regions analogous to "Region A/B" could identify substituent-induced chemical environment changes. For example:

  • Pyrimidoazepine vs. Pyridopyrimidine : Shifts in proton environments near the core’s amide groups may reflect differences in hydrogen-bonding capacity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.